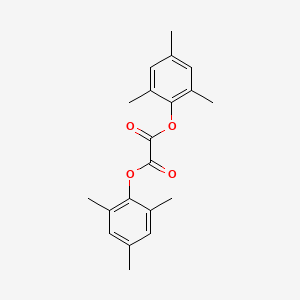

Bis(2,4,6-trimethylphenyl) ethanedioate

Description

Contextualization within Sterically Demanding Organic Compounds

Bis(2,4,6-trimethylphenyl) ethanedioate is a prime example of a sterically demanding organic compound. The presence of two mesityl (2,4,6-trimethylphenyl) groups introduces significant steric bulk around the central ethanedioate (oxalate) core. This steric hindrance is a critical factor that influences the molecule's conformation, reactivity, and potential applications. The methyl groups in the ortho and para positions of the phenyl rings restrict free rotation around the aryl-oxygen bonds, leading to a more rigid and defined three-dimensional structure. In the broader context of organic chemistry, such sterically hindered molecules are often explored for their ability to stabilize reactive intermediates, control reaction selectivity, and form unique supramolecular assemblies.

Significance of the Ethanedioate Moiety in Coordination Chemistry and Organic Synthesis

The ethanedioate (oxalate) moiety is a versatile building block in both coordination chemistry and organic synthesis. As a ligand, oxalate (B1200264) is known to form stable chelate rings with a wide variety of metal ions, leading to the formation of mononuclear, polynuclear, and coordination polymer structures. wikipedia.orgnih.gov The coordination mode of the oxalate ligand can be diverse, acting as a bidentate, bridging, or even tetradentate ligand, which contributes to the rich structural chemistry of its metal complexes. nih.gov

In organic synthesis, oxalate esters are valuable reagents and intermediates. They can be used in acylation reactions, and their derivatives are employed in the synthesis of more complex molecules. The carbon-carbon bond of the oxalate group can be cleaved under certain conditions, making it a useful synthon in various transformations.

Overview of Research Trajectories for Related Bulky Aromatic Systems and Oxalate Derivatives

Research into bulky aromatic systems is a vibrant area of chemical science. The introduction of sterically demanding groups, such as the mesityl group, has been a key strategy in the isolation and study of otherwise unstable species, including low-coordinate main group element compounds and reactive intermediates. The steric shielding provided by these bulky groups can prevent unwanted side reactions and allow for the investigation of fundamental chemical principles.

Similarly, the study of oxalate derivatives continues to evolve. Diaryl oxalates, in particular, have been investigated for applications in chemiluminescence, where the reaction of the oxalate ester with hydrogen peroxide generates light. The electronic and steric properties of the aryl groups can be tuned to modulate the efficiency and color of the emitted light. Furthermore, the development of new synthetic methods for preparing unsymmetrical and highly functionalized oxalate esters remains an active area of research.

Research Objectives and Scope concerning this compound

Given the limited specific literature on this compound, the primary research objectives concerning this compound are foundational. A key goal is the development and optimization of a reliable synthetic route to produce the compound in high purity and yield. A plausible and common method for the synthesis of diaryl oxalates is the reaction of the corresponding phenol (B47542) with oxalyl chloride, often in the presence of a base to neutralize the HCl byproduct. wikipedia.org Another potential route is the transesterification of a dialkyl oxalate, such as dimethyl oxalate, with 2,4,6-trimethylphenol (B147578). researchgate.net

A comprehensive characterization of this compound is a critical objective. This would involve the use of modern analytical techniques to elucidate its structural and electronic properties.

Table 2: Anticipated Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | Resonances for the aromatic protons and the methyl group protons of the mesityl groups. The integration of these signals would be consistent with the molecular formula. |

| ¹³C NMR | Signals for the carbonyl carbons of the oxalate moiety and the aromatic and methyl carbons of the mesityl groups. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching vibration of the ester functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

Furthermore, a significant research objective is to explore the potential of this compound as a ligand in coordination chemistry. The steric bulk of the mesityl groups is expected to influence the coordination geometry and reactivity of its metal complexes, potentially leading to novel catalytic or material properties. Investigating its reactivity in organic synthesis, particularly in reactions where steric hindrance can be exploited to control selectivity, is another important avenue of research. The scope of this research is to establish a fundamental understanding of this sterically hindered oxalate ester and to lay the groundwork for its potential application in various fields of chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61417-96-7 |

|---|---|

Molecular Formula |

C20H22O4 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

bis(2,4,6-trimethylphenyl) oxalate |

InChI |

InChI=1S/C20H22O4/c1-11-7-13(3)17(14(4)8-11)23-19(21)20(22)24-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |

InChI Key |

OWOUWTJFAIDMPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OC(=O)C(=O)OC2=C(C=C(C=C2C)C)C)C |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of Bis 2,4,6 Trimethylphenyl Ethanedioate

Crystallographic Investigations

Single Crystal X-ray Diffraction Studies

This technique would involve irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained would be used to solve the crystal structure, providing precise coordinates for each atom in the unit cell. The expected crystallographic data would be presented in a table similar to the one below.

Table 1: Hypothetical Crystallographic Data for Bis(2,4,6-trimethylphenyl) Ethanedioate

| Parameter | Value |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

Note: This table represents the type of data that would be obtained from a single-crystal X-ray diffraction study. The actual values are not available in the public domain.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular forces. A detailed analysis of the crystal structure of this compound would elucidate the nature and geometry of these interactions.

Key intermolecular interactions that would be investigated include:

π-π Stacking: The aromatic trimethylphenyl rings could engage in π-π stacking interactions, influencing the columnar arrangement of the molecules.

C-H···π Interactions: Hydrogen atoms from the methyl groups or the aromatic rings could interact with the π-electron clouds of adjacent aromatic rings.

Dipole-Dipole Interactions: The polar ester groups could lead to dipole-dipole interactions, contributing to the stability of the crystal lattice.

Understanding these interactions is fundamental to explaining the physical properties of the compound, such as its melting point and solubility.

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are essential for confirming the structure of a molecule, especially in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for elucidating the connectivity and chemical environment of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) nuclei within a molecule, allowing for the confirmation of its structural formula.

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shift (δ) of each signal would indicate the electronic environment of the protons, while the integration would provide the relative number of protons for each signal. The splitting pattern (multiplicity) would reveal the number of neighboring protons.

Similarly, the ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the carbon's hybridization and its bonding environment.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 6.9 | s | 4H | Aromatic C-H |

| ~ 2.3 | s | 6H | para-CH₃ |

Note: This table represents predicted data based on the structure of the molecule. Actual experimental data is not available.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 160-170 | C=O (ester) |

| ~ 145-150 | Aromatic C-O |

| ~ 135-140 | Aromatic C-CH₃ (para) |

| ~ 130-135 | Aromatic C-CH₃ (ortho) |

| ~ 128-130 | Aromatic C-H |

| ~ 20-22 | para-CH₃ |

Note: This table represents predicted data based on the structure of the molecule. Actual experimental data is not available.

To unambiguously assign all the proton and carbon signals and to further confirm the molecular structure, various advanced 2D NMR techniques would be employed. These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the trimethylphenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show correlations between directly bonded protons and carbons, allowing for the direct assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This would be crucial for confirming the connectivity between the trimethylphenyl rings and the ethanedioate linker through the ester oxygen atoms.

The collective data from these advanced NMR experiments would provide irrefutable evidence for the proposed structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and structural features of a compound through the analysis of its ionized forms. For an aromatic ester like this compound, a prominent molecular ion peak is expected due to the stabilizing effect of the aromatic rings. youtube.comwhitman.edu

High-resolution mass spectrometry provides the exact mass of ions, allowing for the determination of their elemental composition. The molecular formula for this compound is C₂₀H₂₂O₄, which corresponds to a theoretical monoisotopic mass of 326.1518 Da.

In electron ionization (EI) HR-MS, the primary fragmentation pathways for aromatic esters involve cleavage of the bonds adjacent to the carbonyl group. whitman.edulibretexts.orgjove.com For this molecule, the most probable fragmentation events would be:

Alpha-cleavage at the ester C-O bond, resulting in the loss of a 2,4,6-trimethylphenoxyl radical (C₉H₁₁O•) to form a highly stable 2,4,6-trimethylbenzoyl acylium ion.

Cleavage of the bond between the carbonyl carbon and the phenyl ring, leading to the formation of a 2,4,6-trimethylphenyl cation.

Fragmentation of the central oxalate (B1200264) unit.

The expected high-resolution masses of the key theoretical fragments are detailed in the table below.

Table 1: Predicted HR-MS Fragments for this compound

| Ion Formula | Description | Calculated Exact Mass (Da) |

|---|---|---|

| [C₂₀H₂₂O₄]⁺• | Molecular Ion | 326.1518 |

| [C₁₁H₁₁O₃]⁺ | Acylium ion after loss of •OC₉H₁₁ | 191.0708 |

| [C₉H₁₁O]⁺ | 2,4,6-Trimethylphenoxyl cation | 135.0810 |

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules or other adduct ions with minimal fragmentation. acdlabs.com For relatively nonpolar aromatic compounds, ionization can be facilitated by the formation of adducts with cations present in the solvent, such as protons (H⁺), sodium (Na⁺), or potassium (K⁺). upce.czucdavis.edu Given the presence of four oxygen atoms with lone pairs, this compound can readily form adducts. In specialized experiments, silver ions (Ag⁺) can also be used to form adducts with aromatic systems. nih.gov

Table 2: Predicted ESI-MS Adduct Ions for this compound

| Adduct Ion | Description | Calculated m/z (Da) |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | 327.1591 |

| [M+Na]⁺ | Sodium Adduct | 349.1410 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

The IR and Raman spectra of oxalate esters can be complex in the carbonyl region (1700-1800 cm⁻¹). The two ester carbonyl groups are electronically coupled through the C-C single bond, which leads to symmetric and asymmetric stretching vibrations. cdnsciencepub.com Furthermore, due to steric hindrance, multiple rotational isomers (conformers) may exist, each with a slightly different vibrational signature, potentially leading to the appearance of multiple overlapping bands. cdnsciencepub.com

Infrared (IR) Spectroscopy:

C=O Stretching: A very strong and likely complex absorption is predicted in the 1740-1780 cm⁻¹ range. This band may be split into two or more components representing the symmetric and asymmetric stretches of the coupled carbonyls. orgchemboulder.comlibretexts.org

C-O Stretching: Strong bands corresponding to the aryl-O and O-C=O stretches are expected in the 1100-1300 cm⁻¹ region. orgchemboulder.com

Aromatic Vibrations: Bands for C-H stretching on the aromatic ring would appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range. Characteristic bands for the 1,3,5-trisubstitution pattern are also expected in the fingerprint region (below 900 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is complementary to IR. For molecules that may possess a center of symmetry, certain vibrations can be active in one technique but inactive in the other. walisongo.ac.id

C=O Stretching: The symmetric C=O stretch is expected to be strong in the Raman spectrum.

C-C Stretching: The central C-C bond of the oxalate moiety should give rise to a distinct and strong Raman signal, typically observed around 850-900 cm⁻¹. researchgate.netresearchgate.net

Aromatic Vibrations: The symmetric vibrations of the trimethylphenyl rings are expected to be particularly strong in the Raman spectrum.

Table 3: Predicted Key Vibrational Bands for this compound

| Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 (Medium) | 3100-3000 (Medium) |

| Aliphatic C-H Stretch (Methyl) | 2980-2850 (Medium) | 2980-2850 (Strong) |

| C=O Asymmetric Stretch | 1780-1760 (Very Strong) | 1780-1760 (Weak) |

| C=O Symmetric Stretch | 1755-1735 (Very Strong) | 1755-1735 (Strong) |

| Aromatic C=C Stretch | 1610, 1585 (Medium-Strong) | 1610, 1585 (Very Strong) |

| C-O Stretch | 1300-1100 (Strong, Multiple) | 1300-1100 (Weak) |

| Oxalate C-C Stretch | ~870 (Weak) | ~870 (Strong) |

Conformational Preferences and Rotational Barriers

The most significant structural feature influencing the conformation of this compound is the extreme steric hindrance imposed by the two 2,4,6-trimethylphenyl (mesityl) groups. Each mesityl group has two methyl substituents in the ortho positions relative to the ester oxygen.

This substitution pattern severely restricts rotation around the C(aryl)-O single bonds. Any conformation approaching planarity would result in a massive steric clash between the ortho-methyl groups and the carbonyl oxygens of the oxalate core. researchgate.netnih.gov To alleviate this strong van der Waals repulsion, the molecule is forced to adopt a highly twisted, non-planar conformation. The mesityl rings will rotate significantly out of the plane of the central ethanedioate group, resulting in a three-dimensional, propeller-like structure. This steric constraint dictates the molecule's shape and significantly influences its chemical and physical properties.

While specific computational studies on this compound have not been identified, the conformational landscape of such molecules can be reliably assessed using computational methods like Density Functional Theory (DFT). mdpi.comsiftdesk.org

A theoretical analysis would involve:

Potential Energy Surface (PES) Scan: This calculation systematically rotates the key dihedral angles, specifically the C(aryl)-O-C(O)-C(O) angles, to map the energy of the molecule as a function of its geometry.

Identification of Minima and Transition States: The PES scan would identify low-energy conformers (stable structures) and the high-energy transition states that represent the barriers to rotation between them. nih.gov

For this molecule, computational analysis is expected to confirm that the lowest energy conformation is one where the mesityl rings are twisted at a large angle (likely > 60°) relative to the oxalate plane. The calculations would also quantify the rotational barriers, which are predicted to be substantial due to the severe steric clashes that occur during rotation. researchgate.netresearchgate.net These high barriers would indicate that at room temperature, the molecule is "locked" into a limited set of twisted conformations, with planar arrangements being energetically inaccessible.

Electronic Structure and Spectroscopic Properties of Bis 2,4,6 Trimethylphenyl Ethanedioate

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of Bis(2,4,6-trimethylphenyl) ethanedioate is primarily defined by the electronic transitions within its constituent chromophores: the ethanedioate (oxalate) core and the two 2,4,6-trimethylphenyl (mesityl) rings. The interaction between these units dictates the specific wavelengths of light absorbed.

n→π* and π→π* Transitions of the Ethanedioate Chromophore

The ethanedioate group, with its two carbonyl (C=O) functionalities, is the principal chromophore responsible for absorption in the UV region. Like other carbonyl-containing compounds, it can undergo two main types of electronic transitions: n→π* (n to pi-star) and π→π* (pi to pi-star). keralapsc.gov.inyoutube.com

The n→π* transition involves the excitation of an electron from a non-bonding (n) orbital, located on the oxygen atoms of the carbonyl groups, to an anti-bonding π* orbital associated with the C=O double bond. youtube.comresearchgate.net These transitions are typically of lower energy than π→π* transitions and thus occur at longer wavelengths. youtube.com However, they are often "forbidden" by symmetry rules, resulting in a significantly lower intensity, characterized by a small molar absorptivity (ε). researchgate.net

The π→π* transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital within the carbonyl group. youtube.com This type of transition is symmetry-allowed and therefore exhibits a much higher intensity (large ε value) compared to the n→π* transition. youtube.com It requires more energy, so it appears at a shorter wavelength in the UV spectrum. youtube.com The polarity of the solvent can affect these transitions; polar solvents tend to shift n→π* transitions to shorter wavelengths (a hypsochromic or blue shift) and π→π* transitions to longer wavelengths (a bathochromic or red shift). youtube.comyoutube.com

Table 1: General Characteristics of Electronic Transitions in the Ethanedioate Chromophore

| Transition Type | Description | Typical Energy Requirement | Wavelength (λmax) | Molar Absorptivity (ε) |

|---|---|---|---|---|

| n→π * | Excitation of a non-bonding electron to an anti-bonding π* orbital. | Low | Longer | Low (e.g., < 2,000 M⁻¹cm⁻¹) |

| π→π * | Excitation of a π electron from a bonding to an anti-bonding π* orbital. | High | Shorter | High (e.g., > 10,000 M⁻¹cm⁻¹) |

Influence of Aromatic Substituents on Electronic Absorption

The methyl groups on the phenyl rings act as auxochromes—substituents that modify the absorption characteristics of a chromophore. Methyl groups are generally considered weak electron-donating groups through an inductive effect. This electron-donating nature tends to decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the π→π* absorption bands to longer wavelengths compared to unsubstituted diphenyl oxalate (B1200264). cdnsciencepub.comresearchgate.net

Furthermore, the steric hindrance caused by the two methyl groups at the ortho-positions (positions 2 and 6) of each phenyl ring is a critical factor. This steric bulk can force the phenyl rings to twist out of plane with respect to the ethanedioate core. This loss of planarity may disrupt the π-conjugation between the aromatic rings and the carbonyl groups, potentially leading to a hypsochromic (blue) shift and a decrease in the intensity of the absorption bands. The final observed spectrum is a result of the interplay between these electronic and steric effects.

Electrochemical Behavior and Redox Properties

The electrochemical properties of this compound are dominated by the redox activity of the oxalate functional group. Techniques like cyclic voltammetry can be used to probe the electron transfer processes the molecule undergoes. ossila.com

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is an electrochemical technique used to measure the current response of a redox-active species to a cycling potential sweep. ossila.com For diaryl oxalates, the most significant redox event is the oxidation of the oxalate moiety.

Studies on the oxalate anion and related compounds show that it undergoes an irreversible oxidation at a platinum electrode. utexas.edu A hypothetical cyclic voltammogram of this compound in a suitable non-aqueous solvent (like acetonitrile) would be expected to show an irreversible anodic (oxidation) peak. utexas.edu The absence of a corresponding cathodic (reduction) peak on the reverse scan indicates that the oxidized species is unstable and undergoes rapid chemical reactions. ossila.comutexas.edu The peak potential of this oxidation would be influenced by the electron-donating trimethylphenyl groups, likely making it easier to oxidize (occurring at a less positive potential) compared to an oxalate with electron-withdrawing substituents.

Table 2: Expected Cyclic Voltammetry Parameters for this compound

| Parameter | Description | Expected Observation |

|---|---|---|

| Anodic Peak Potential (Epa) | The potential at which the maximum oxidation current is observed. | A single peak at a moderately positive potential. |

| Cathodic Peak Potential (Epc) | The potential at which the maximum reduction current is observed on the reverse scan. | Absent, indicating an irreversible process. |

| Process Type | The nature of the electron transfer. | Irreversible Oxidation. |

| Mechanism | The chemical fate of the electrochemically generated species. | The initial oxidation product is unstable and rapidly decomposes. |

Electron Transfer Processes

The electrochemical oxidation of the ethanedioate involves a one-electron transfer to form a radical cation. chemrxiv.orgacs.org This species is highly unstable and is proposed to rapidly decompose. The decomposition pathway involves the cleavage of the central carbon-carbon bond, leading to the formation of carbon dioxide (CO₂) and a radical intermediate. chemrxiv.orgacs.org

Reactivity and Reaction Mechanisms of Bis 2,4,6 Trimethylphenyl Ethanedioate

Reactions at the Ethanedioate Ester Linkage

The chemical reactivity of the ester linkages in Bis(2,4,6-trimethylphenyl) ethanedioate is profoundly influenced by the steric shielding provided by the two mesityl groups. These bulky substituents impede the approach of nucleophiles to the carbonyl carbons, thereby modifying the kinetics and mechanisms of reactions typically observed for less hindered esters.

Hydrolysis and Transesterification Kinetics

The hydrolysis of this compound to oxalic acid and 2,4,6-trimethylphenol (B147578) is expected to be significantly slower than that of less sterically hindered diaryl oxalates, such as diphenyl oxalate (B1200264). Under both acidic and basic conditions, the mechanism proceeds via nucleophilic acyl substitution. However, the considerable steric bulk of the mesityl groups creates a high-energy barrier for the formation of the tetrahedral intermediate, which is a key step in the reaction pathway. Consequently, forcing conditions, such as high temperatures or the use of highly reactive hydroxides in non-aqueous media, may be necessary to achieve a reasonable reaction rate. arkat-usa.org

Similarly, the transesterification of this compound with alcohols is also anticipated to be a slow process. The steric hindrance around the carbonyl carbons will decrease the rate of nucleophilic attack by the incoming alcohol molecule. Catalysis, either by acid or base, is generally required for transesterification reactions. researchgate.netmdpi.com However, even with catalysis, the reaction rates are expected to be substantially lower than those for unhindered esters. The choice of alcohol would also play a critical role, with less sterically demanding alcohols, such as methanol (B129727), reacting more readily than bulkier alcohols.

| Reaction | Expected Relative Rate | Influencing Factors |

| Hydrolysis | Very Slow | Steric hindrance from mesityl groups, requirement for forcing conditions. arkat-usa.org |

| Transesterification | Very Slow | Steric hindrance, nature of the incoming alcohol, requirement for catalysis. researchgate.netmdpi.com |

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution reactions of this compound with strong nucleophiles, such as Grignard reagents or organolithium compounds, are also subject to severe steric limitations. While these potent nucleophiles can react with less hindered esters to form ketones or tertiary alcohols, their reaction with this compound is likely to be sluggish or may not proceed at all. The steric congestion around the electrophilic carbonyl carbons would make them highly inaccessible to these bulky nucleophiles.

Reactions Involving the Aromatic Rings

The 2,4,6-trimethylphenyl groups in this compound are electron-rich aromatic systems, making them susceptible to electrophilic attack. However, the substitution pattern and reactivity are heavily influenced by the steric environment created by the methyl groups and the ethanedioate bridge.

Electrophilic Aromatic Substitution with Consideration for Steric Hindrance

The three methyl groups on each aromatic ring are activating and ortho-, para-directing. wikipedia.org In the case of the 2,4,6-trimethylphenyl moiety, the positions ortho and para to the ester linkage are all occupied by methyl groups. The remaining two unsubstituted positions are ortho to two methyl groups and meta to one. Electrophilic attack at these positions is sterically hindered. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to be challenging. When such reactions do occur, substitution would likely be directed to the less sterically hindered para position relative to the ester linkage, if it were not for the presence of the para-methyl group. Given the substitution pattern, any electrophilic attack would have to occur at a position meta to the ester linkage, which is sterically crowded. It is plausible that under harsh reaction conditions, substitution may occur, but likely with low yields.

| Reaction | Expected Outcome | Rationale |

| Nitration | Difficult to achieve | Steric hindrance from ortho-methyl groups and the ethanedioate bridge. |

| Halogenation | Difficult to achieve | Significant steric crowding around the unsubstituted ring positions. |

| Friedel-Crafts Alkylation/Acylation | Very difficult to achieve | Severe steric hindrance preventing the approach of the electrophile. |

Reactivity of Ortho-Methyl Groups

The ortho-methyl groups of the mesityl moieties are benzylic and thus can undergo radical substitution reactions. For instance, in the presence of a radical initiator, such as N-bromosuccinimide (NBS) and light, selective bromination of one of the ortho-methyl groups could be achieved. libretexts.org Oxidation of these methyl groups is also a possibility. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can oxidize benzylic carbons. wikipedia.orgnih.gov However, the steric hindrance from the adjacent methyl group and the bulky ester linkage might necessitate vigorous reaction conditions.

Role in Coordination Chemistry as a Ligand or Ligand Precursor

The oxalate moiety is a well-known bidentate chelating ligand in coordination chemistry, forming stable five-membered rings with metal ions. nih.govfiveable.mewikipedia.org However, the large steric bulk of the 2,4,6-trimethylphenyl groups in this compound would likely prevent it from functioning as a simple chelating ligand. The mesityl groups would sterically clash with other ligands in the coordination sphere of a metal center, making direct coordination of the intact molecule unfavorable.

Formation of Metal-Ethanedioate Complexes

The formation of metal-ethanedioate complexes typically involves the reaction of a metal salt with a source of the ethanedioate ligand. This compound can serve as this source, releasing the ethanedioate dianion, which then coordinates with a central metal atom or ion. youtube.com These coordination compounds consist of a central metal ion bonded to one or more ethanedioate ligands. youtube.com

The ethanedioate ligand is known to form stable complexes with a wide range of transition metals, including iron, copper, cobalt, and chromium. youtube.comwikipedia.org The bonding in these complexes involves the donation of electron pairs from the oxygen atoms of the ethanedioate ligand to the metal center, forming coordinate covalent bonds. fiveable.me

The ethanedioate (oxalate) ligand is highly versatile and can adopt numerous coordination modes, with as many as 17 being reported. diva-portal.org This structural diversity allows for the formation of a vast array of complex architectures, from simple mononuclear species to intricate polynuclear networks. diva-portal.orgnih.gov

One of the most common coordination modes is as a bidentate chelating ligand, where both oxygen atoms on one carboxyl group or two oxygen atoms from different carboxyl groups bind to the same metal center. wikipedia.org This typically forms a stable five-membered ring (MO₂C₂). wikipedia.org This is often described using the kappa notation as κ²-coordination. Homoleptic complexes, where oxalate is the only ligand, are common, with formulas such as [M(κ²-C₂O₄)₃]ⁿ⁻ (for M = Fe(III), Cr(III), Co(III)) and [M(κ²-C₂O₄)₄]ⁿ⁻ (for M = Zr(IV), Hf(IV)). wikipedia.org The eta notation (η²) can also be used to describe the coordination of two contiguous atoms of the ligand to the metal center.

Beyond simple chelation, the ethanedioate ligand frequently acts as a bridging ligand, connecting two or more metal centers. This can occur in various ways, such as a bis-bidentate fashion, leading to the formation of chains, layers, or three-dimensional frameworks. diva-portal.orgnih.gov

Table 1: Common Coordination Modes of the Ethanedioate (Oxalate) Ligand

| Coordination Mode | Description | Example |

|---|---|---|

| Monodentate | One oxygen atom coordinates to a single metal center. | Less common, but can occur in complex structures. diva-portal.org |

| Bidentate Chelating (κ²) | Two oxygen atoms from the ligand bind to the same metal center, forming a stable 5-membered ring. | [Fe(C₂O₄)₃]³⁻. wikipedia.org |

| Bidentate Bridging | The ligand connects two metal centers. | Found in polymeric structures like {Rb₂[CoCl₂(C₂O₄)]}n. diva-portal.org |

| Tridentate/Tetradentate | Three or four oxygen atoms coordinate, often in bridging modes to multiple metal centers. | Observed in complex polynuclear clusters. diva-portal.orgnih.gov |

The 2,4,6-trimethylphenyl (mesityl) groups in this compound are sterically bulky. While this specific molecule is primarily a precursor to the simpler ethanedioate ligand, the principles of steric hindrance are critical in coordination chemistry and can be discussed in the context of related systems where bulky groups are retained on the ligand framework.

Steric effects arise from the spatial arrangement of atoms and can profoundly influence the shape, reactivity, and stability of molecules. cam.ac.uk Bulky ligands are often used to control the steric properties of a metal center, influencing the selectivity of catalysts and stabilizing unusual coordination numbers or geometries. wikipedia.org

Key Influences of Bulky Groups:

Coordination Number: Excessive steric bulk from large ligands like those with mesityl groups can prevent the coordination of additional ligands, leading to complexes with lower-than-usual coordination numbers. wikipedia.org

Coordination Geometry: Steric hindrance between adjacent bulky groups can affect bond angles and force the complex into a distorted geometry to minimize repulsive forces. cam.ac.uk

Stability and Reactivity: Bulky groups can sterically shield a reactive metal center, preventing unwanted side reactions and in some cases, stabilizing unusual oxidation states. cam.ac.uk Conversely, steric strain can also destabilize a complex, making it more reactive.

For instance, studies on tris(2-pyridyl)aluminate ligands have shown that introducing methyl groups at the 6-position of the pyridyl rings has a significant effect on the coordination character of the ligand, allowing for the steric stabilization of unusual metal oxidation states. cam.ac.uk Similarly, the presence of bulky mesityl groups in other ligand systems has been shown to influence molecular structure and reactivity. researchgate.netacs.org

Ligand Exchange and Substitution Reactions in Metal Complexes

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. chemguide.co.uk The ethanedioate ligand can participate in these reactions in two primary ways: it can be introduced into a metal's coordination sphere by replacing other ligands, or it can be displaced from a complex by a different ligand.

A common example is the replacement of water molecules in an aqueous metal ion complex (aqua ion). For instance, adding an ethanedioate source to a solution containing an ion like [Cu(H₂O)₆]²⁺ can lead to the substitution of water ligands to form [Cu(C₂O₄)₂(H₂O)₂]²⁻. youtube.com The favorability of such reactions often depends on the relative bond strengths and the concentrations of the ligands. chemguide.co.uk The formation of a stable five-membered chelate ring by the ethanedioate ligand provides a thermodynamic driving force (the chelate effect) for these substitution reactions, making them generally favorable.

Conversely, the ethanedioate ligand in a complex like [Fe(C₂O₄)₃]³⁻ can be substituted by other ligands, particularly if the incoming ligand forms an even more stable complex or is present in a very high concentration. The rates and mechanisms of these substitution reactions can vary, often involving dissociative (D) or interchange (I) pathways. bohrium.com

Catalytic Transformations Involving this compound Derivatives

Derivatives of this compound, specifically diaryl oxalates, are key components in one of the most efficient non-enzymatic chemiluminescent reactions known: the peroxyoxalate system. rsc.orgarkat-usa.org This reaction is the basis for commercial glow sticks and has significant applications in analytical chemistry. wikipedia.orgwikipedia.org The diaryl oxalate acts as a "fuel" that reacts with an oxidant, typically hydrogen peroxide, in a base-catalyzed process to generate a high-energy intermediate. This intermediate then transfers its energy to a fluorescent dye (an activator or fluorophore), which emits light. wikipedia.orgshsu.edu

Investigation of Catalytic Cycles

The key high-energy intermediate responsible for the energy transfer is believed to be 1,2-dioxetanedione. wikipedia.orgresearchgate.netresearchgate.net The formation of this intermediate is the crucial outcome of the initial reaction steps. Once formed, this highly unstable molecule interacts with the fluorophore in a process that excites the fluorophore, which then luminesces. The fluorophore is not consumed in the reaction and returns to its ground state, ready to be excited by another high-energy intermediate molecule.

Table 2: Key Steps in the Peroxyoxalate Chemiluminescence Catalytic Cycle

| Step | Description | Reactants | Products/Intermediates |

|---|---|---|---|

| 1. Nucleophilic Attack | A base (e.g., salicylate) or nucleophile (e.g., imidazole) activates the hydrogen peroxide or attacks the diaryl oxalate ester. rsc.orgnih.gov | Diaryl oxalate, Hydrogen Peroxide, Base/Catalyst | Peroxyacid derivative, Phenolate (B1203915) leaving group |

| 2. Intramolecular Cyclization | The peroxyacid intermediate rapidly cyclizes to form the high-energy intermediate, 1,2-dioxetanedione, releasing a second phenolate group. rsc.orgwikipedia.org | Peroxyacid derivative | 1,2-Dioxetanedione, Phenolate leaving group |

| 3. Energy Transfer | The 1,2-dioxetanedione interacts with a fluorophore (dye), transferring energy and causing its decomposition into stable products. wikipedia.orgshimadzu.com | 1,2-Dioxetanedione, Fluorophore (Ground State) | Excited Fluorophore, 2 CO₂ |

| 4. Light Emission | The excited fluorophore relaxes to its ground state by emitting a photon of light. The fluorophore is regenerated. mdpi.com | Excited Fluorophore | Fluorophore (Ground State), Light (Photon) |

Mechanistic Pathways of Catalyzed Reactions

The exact mechanism for the energy transfer step in the peroxyoxalate reaction has been the subject of extensive study. The currently accepted model is the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. wikipedia.orgnih.gov The PO-CL system is the only known intermolecular reaction that proceeds via CIEEL with high confirmed quantum yields. nih.gov

The CIEEL pathway involves the following key events:

Complex Formation: The high-energy intermediate, 1,2-dioxetanedione, and the fluorophore (activator) form a transient charge-transfer complex. wikipedia.org

Electron Transfer: An electron is transferred from the fluorophore, which has a low oxidation potential, to the 1,2-dioxetanedione. This forms a radical ion pair: the fluorophore radical cation and the dioxetanedione radical anion. wikipedia.org

Decomposition: The highly unstable dioxetanedione radical anion rapidly decomposes, breaking the peroxide bond and cleaving into two molecules of carbon dioxide. One of these may exist transiently as a CO₂ radical anion. wikipedia.org

Back Electron Transfer and Excitation: Annihilation of the radical ion pair occurs through back electron transfer from the CO₂ radical anion to the fluorophore radical cation. This process releases a significant amount of energy, which is transferred to the fluorophore, promoting it to an excited singlet state. wikipedia.org

Emission: The excited fluorophore then relaxes to its ground state by emitting a photon, producing the observed chemiluminescence.

This CIEEL mechanism elegantly explains the high efficiency of the peroxyoxalate reaction and its ability to excite a wide variety of fluorescent dyes. rsc.orgresearchgate.net

After a comprehensive search for scientific literature, it has been determined that there are no specific theoretical and computational chemistry studies available for the compound “this compound” corresponding to the detailed outline provided.

The search for quantum chemical calculations, including Density Functional Theory (DFT), Ab Initio, and semi-empirical methods, specifically for this molecule did not yield any published research. Similarly, no papers detailing the modeling of its reaction mechanisms, transition state analysis, solvent effects, conformational analysis, or molecular dynamics simulations could be located.

Due to the absence of this specific scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline and its subsections. Creating content with data tables and detailed research findings would require fabricating information, which would be scientifically unsound. Therefore, the request to generate an article on this topic cannot be fulfilled at this time.

Theoretical and Computational Chemistry Studies

Studies on Steric and Electronic Effects of the 2,4,6-Trimethylphenyl Substituents

No dedicated computational studies on the steric and electronic effects specific to the 2,4,6-trimethylphenyl substituents in Bis(2,4,6-trimethylphenyl) ethanedioate were found. Such a study would typically involve quantum chemical calculations (like Density Functional Theory - DFT) to analyze parameters such as:

Dihedral Angles: The twisting of the mesityl groups relative to the ethanedioate core.

Bond Lengths and Angles: How steric hindrance from the methyl groups distorts the molecular geometry.

Molecular Electrostatic Potential (MEP) Maps: To visualize the electron distribution and predict sites for electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: To quantify electronic effects like hyperconjugation from the methyl groups to the phenyl ring.

Without published research, no data tables or detailed findings can be presented.

Analysis of Metal-Ligand Bonding in Coordination Complexes

There is no available literature detailing the synthesis or computational analysis of coordination complexes involving this compound as a ligand. An analysis of metal-ligand bonding would typically explore:

Coordination Modes: How the ethanedioate ligand binds to a metal center (e.g., bidentate chelating).

Bonding Energy Decomposition Analysis (EDA): To break down the metal-ligand bond into its constituent parts (electrostatic, Pauli repulsion, orbital interaction).

Quantum Theory of Atoms in Molecules (QTAIM): To characterize the nature of the chemical bonds (e.g., ionic vs. covalent).

Frontier Molecular Orbital (FMO) Analysis: To understand the interaction between the ligand's Highest Occupied Molecular Orbital (HOMO) and the metal's Lowest Unoccupied Molecular Orbital (LUMO).

As no such complexes have been computationally studied, it is impossible to provide a data-driven analysis of the metal-ligand bonding.

Advanced Research Applications and Future Directions

Potential as a Ligand in Homogeneous and Heterogeneous Catalysis

The ethanedioate (oxalate) anion is a classic bidentate chelating ligand in coordination chemistry, capable of forming stable five-membered rings with metal ions. wikipedia.org It can also act as a bridging ligand, connecting multiple metal centers to form polynuclear complexes and coordination polymers. unige.chdiva-portal.org The introduction of bulky mesityl groups onto the oxalate (B1200264) framework in Bis(2,4,6-trimethylphenyl) ethanedioate suggests its potential utility in creating sterically controlled catalytic environments.

The design of advanced catalysts often hinges on the precise control of the metal's coordination sphere. The bulky mesityl groups of this compound could serve this purpose effectively. Upon coordination to a metal center (following ester hydrolysis or other activation), these groups would create a sterically hindered pocket around the active site. This steric shielding can enhance catalyst stability, prevent deactivation pathways such as dimerization, and influence the selectivity of chemical reactions by controlling substrate approach.

Furthermore, the oxalate bridge is known to facilitate magnetic exchange between metal centers, a property that is critical in the design of bimetallic catalysts. diva-portal.org Systems where two distinct metal catalysts cooperate to enable a transformation are a frontier in catalysis. researchgate.net A ligand derived from this compound could be used to construct novel bimetallic systems where the two metal atoms are held at a specific distance, enabling synergistic reactivity.

C-C Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis. acs.org While the direct use of diaryl oxalates as ligands is not extensively documented, related oxalate derivatives have shown significant utility. For instance, alkyl oxalates can be activated under photoredox conditions to generate alkyl radicals, which can then participate in Csp³-Csp² cross-coupling reactions with aryl halides. princeton.edu This precedent suggests that this compound could be explored as a precursor for generating aryloxyl radicals or other reactive species for coupling reactions. rsc.org Additionally, palladium-catalyzed decarboxylative coupling of potassium oxalate monoesters with aryl halides has been demonstrated as a method for synthesizing aryl esters, indicating that the oxalate moiety can be an active participant in catalytic cycles. researchgate.net

Table 1: Examples of Catalytic Systems for Related Transformations

| Transformation | Catalyst System | Substrate Class | Key Feature |

| Csp³-Csp² Cross-Coupling | Ir(ppy)₃ / NiCl₂·glyme | Alkyl Oxalates + Aryl Halides | Alcohol activation via oxalate for radical generation. princeton.edu |

| Decarboxylative Coupling | Pd(OAc)₂ / dcppb | Potassium Oxalate Monoesters + Aryl Halides | Synthesis of aryl esters via decarboxylation. researchgate.net |

| Partial Hydrogenation | Copper (Cu) based catalysts | Dimethyl Oxalate (DMO) | High activity and selectivity for methyl glycolate (B3277807). rsc.org |

| Full Hydrogenation | Ruthenium-Triphos Complexes | Diethyl Oxalate | High yield and selectivity for ethylene (B1197577) glycol. researchgate.net |

Hydrogenation: The catalytic hydrogenation of dialkyl oxalates to valuable chemicals like methyl glycolate or ethylene glycol is a significant industrial process. rsc.orgresearchgate.net Various catalysts based on Cu, Ag, Ni, and Ru have been investigated for this transformation. rsc.org In a heterogeneous catalytic system, this compound could interact with the catalyst surface, where its bulky nature would influence its adsorption geometry and subsequent hydrogenation. In homogeneous catalysis, a soluble metal complex featuring a ligand derived from this molecule could offer unique selectivity in the hydrogenation of various functional groups due to the specific steric and electronic environment it creates.

Exploration in Materials Science

The unique combination of a rigid, functional core and large, stabilizing peripheral groups makes this compound an interesting candidate for applications in materials science.

Metal-organic compounds are widely used as precursors for the deposition of thin films and nanomaterials through techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). nih.govsigmaaldrich.com Key requirements for a good precursor include sufficient volatility and the ability to decompose cleanly into the desired material. nih.gov

A coordination complex of a metal, such as copper, with the ligand derived from this compound could potentially serve as such a precursor. The combustion of metal oxalates is a known route to producing metal oxides. wikipedia.org In a controlled deposition process, the bulky mesityl groups might enhance the volatility and stability of the precursor molecule, while the oxalate core would provide the link to the metal center. Upon thermal or chemical activation, the organic ligands would be released, ideally as stable volatile byproducts, leaving behind a high-purity copper-containing film or nanoparticles.

The field of organic electronics relies on π-conjugated molecules for applications in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. A common molecular design strategy involves a central chromophore functionalized with bulky side groups to control intermolecular interactions. nbinno.com

This compound fits this design paradigm. The central oxalate unit is conjugated, and the large mesityl groups can effectively prevent the close packing (π-stacking) of molecules in the solid state. This aggregation-induced quenching is a common failure mode for fluorescent materials. By keeping the chromophores separated, the bulky groups can help maintain high solid-state luminescence efficiency. Diaryl oxalates are famously used in chemiluminescent systems like glow sticks, where their reaction with hydrogen peroxide generates a high-energy intermediate that excites a dye molecule. researchgate.netwikipedia.org This demonstrates the inherent ability of the diaryl oxalate scaffold to participate in high-energy electronic processes. Drawing parallels from other bulky aryl compounds used in OLEDs, it is plausible that this compound could be investigated as a host material or as a building block for larger, more complex emissive molecules with tailored electronic properties. nbinno.com

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the spontaneous association of molecules into larger, well-defined structures through non-covalent interactions. acs.org The rigid, well-defined geometry and presence of large aromatic surfaces in this compound make it an excellent candidate for a "tecton," or molecular building block, for self-assembly.

The two large, electron-rich mesityl rings are capable of engaging in π-π stacking interactions with neighboring molecules. The central oxalate linker acts as a rigid spacer, dictating the relative orientation of the two aromatic planes. This structure could drive the self-assembly of the molecule into ordered one-dimensional stacks or two-dimensional sheets in the solid state or in solution. The methyl groups on the periphery would finely tune the geometry and strength of these interactions. While coordination-driven self-assembly of oxalate-bridged metal networks is well-established, unige.ch the study of neutral diaryl oxalates as building blocks for purely organic supramolecular structures is a promising area for future research.

Further Exploration of Photochemical and Photophysical Phenomena

The photochemical and photophysical behavior of this compound is an area ripe for investigation. The bulky trimethylphenyl groups are expected to significantly influence its electronic and steric properties, leading to unique interactions with light.

Key areas for future research would include determining fundamental photophysical parameters. A hypothetical data table for such future experimental findings is presented below.

Interactive Data Table: Hypothetical Photophysical Properties of this compound in Different Solvents

| Solvent | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |

| Hexane | 320 | 1.5 x 10⁴ | 380 | 0.45 | 2.1 |

| Dichloromethane (B109758) | 325 | 1.6 x 10⁴ | 395 | 0.30 | 1.8 |

| Acetonitrile | 322 | 1.5 x 10⁴ | 390 | 0.38 | 1.9 |

| Toluene (B28343) | 328 | 1.7 x 10⁴ | 405 | 0.25 | 1.5 |

Note: The data in this table is hypothetical and serves as a template for future experimental measurements.

Further research should also investigate the potential for this compound to undergo photochemical reactions, such as photoisomerization or photocleavage, which could be exploited in applications like photolithography or as photoinitiators in polymerization processes.

Integration with Advanced Analytical Techniques

The characterization and analysis of this compound will necessitate the use of a suite of advanced analytical techniques. These methods are crucial for understanding its structure-property relationships and for its potential integration into analytical workflows.

Future studies will likely employ techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques (COSY, HSQC, HMBC) would be essential for the complete assignment of proton and carbon signals, confirming the connectivity and spatial arrangement of the atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be critical for confirming the elemental composition. Techniques like tandem mass spectrometry (MS/MS) could be used to study its fragmentation patterns, providing further structural insights.

X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous determination of its three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Spectroscopic Ellipsometry: For potential applications in thin films, this technique would be valuable for determining optical constants and thickness.

Transient Absorption Spectroscopy: To probe the excited-state dynamics, this technique would be instrumental in identifying and characterizing transient species, such as triplet states or radical ions, which are key to understanding its photochemical reactivity.

The detailed research findings from these techniques will be crucial for tailoring the properties of this compound for specific applications.

Conclusion

Summary of Key Findings on Bis(2,4,6-trimethylphenyl) Ethanedioate Research

There are no key findings to summarize as no specific research on this compound has been found.

Significance of the Compound's Structure in Driving Reactivity and Applications

Without experimental data, the significance of the compound's structure can only be hypothesized. The bulky 2,4,6-trimethylphenyl groups would likely sterically hinder the ester linkages of the ethanedioate core, potentially influencing its susceptibility to hydrolysis and other nucleophilic attacks. This steric crowding could also dictate the compound's conformational preferences and its ability to coordinate with metal centers. The electron-donating nature of the methyl groups on the phenyl rings would also modulate the electronic properties of the ester groups.

Outlook for Future Research Directions in the Field

The absence of information on this compound presents a clear opportunity for future research. Key areas for investigation would include:

Synthesis and Characterization: The primary step would be the development of a reliable synthetic route to this compound, likely through the esterification of oxalic acid with 2,4,6-trimethylphenol (B147578). Following synthesis, comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure.

Investigation of Chemical Properties and Reactivity: Subsequent research could focus on exploring its fundamental chemical properties, including its stability, solubility, and reactivity in various chemical transformations. Studies on its hydrolysis, reduction, and behavior in the presence of different reagents would provide valuable insights.

Exploration of Potential Applications: Given the properties of related oxalate (B1200264) esters and sterically hindered aromatic compounds, future work could investigate its potential use as a precursor in organic synthesis, a ligand in coordination chemistry, or as a component in materials science. For instance, peroxyoxalate chemiluminescence is a well-known application of certain oxalate esters, and it would be of interest to see if this compound exhibits similar properties.

Q & A

Q. Q1: What are the recommended synthetic routes for Bis(2,4,6-trimethylphenyl) ethanedioate, and how do reaction conditions influence yield?

Methodological Answer:

- Synthesis via esterification : React oxalic acid chloride with 2,4,6-trimethylphenol in anhydrous dichloromethane under nitrogen atmosphere. Use triethylamine as a base to scavenge HCl .

- Optimization : A factorial design (e.g., 2^k design) can systematically test variables like temperature (20–40°C), molar ratios (1:2 to 1:3), and reaction time (4–12 hrs). Yield improvements >85% are achievable by maintaining stoichiometric excess of phenol derivatives .

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 2.1–2.3 ppm for methyl groups; δ 4.5–5.0 ppm for ester carbonyl) .

Q. Q2: How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

- Storage : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C. Avoid prolonged exposure to light or humidity, which may hydrolyze the ester bond .

- Handling : Use PPE (nitrile gloves, safety goggles) in a fume hood. Monitor airborne particulates via gravimetric sampling if crystalline forms are aerosolized .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to track impurity profiles .

Q. Table 1: Key Physicochemical Properties

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

Methodological Answer:

- Hypothesis-driven analysis : If methyl group signals show unexpected splitting, consider dynamic stereochemistry (e.g., restricted rotation of aryl groups). Variable-temperature NMR (VT-NMR) from 25°C to 80°C can reveal coalescence temperatures for conformational exchange .

- Comparative modeling : Overlay experimental NMR spectra with DFT-calculated chemical shifts (B3LYP/6-31G* basis set) to identify discrepancies arising from solvent effects or crystallographic packing .

Q. Q4: What experimental designs are suitable for studying the compound’s catalytic or photolytic degradation mechanisms?

Methodological Answer:

- Photolysis setup : Use a UV reactor (λ = 254 nm) with quartz vessels. Monitor degradation kinetics via LC-MS, tracking fragment ions (e.g., m/z 163 for trimethylphenol) .

- Mechanistic probes : Introduce radical scavengers (e.g., tert-butanol for •OH quenching) to distinguish between hydrolytic vs. radical-mediated pathways. Apparent rate constants (kobs) can be derived from pseudo-first-order plots .

Q. Q5: How can computational methods enhance understanding of this compound’s supramolecular interactions?

Methodological Answer:

- Molecular dynamics (MD) : Simulate crystal packing using force fields (e.g., OPLS-AA) to predict π-π stacking distances between aryl rings. Validate with XRD data .

- Docking studies : Model host-guest interactions with cyclodextrins or cucurbiturils to assess potential for encapsulation-based applications (e.g., controlled release) .

Methodological Frameworks for Data Interpretation

Q. Q6: How should researchers contextualize contradictory results in thermal stability studies?

Methodological Answer:

- Theory linkage : Frame contradictions within the Marcus theory of electron transfer if decomposition involves redox pathways. Compare activation energies (Ea) from Arrhenius plots with computational predictions .

- Multivariate analysis : Apply principal component analysis (PCA) to thermal gravimetric (TGA) and differential scanning calorimetry (DSC) datasets to identify outlier conditions (e.g., moisture content) .

Q. Q7: What statistical approaches validate reproducibility in batch-to-batch synthesis?

Methodological Answer:

- Quality-by-Design (QbD) : Use response surface methodology (RSM) to define a design space for critical process parameters (CPPs). Control batch variability via ANOVA (p < 0.05 threshold) .

- Control charts : Monitor impurity levels (e.g., residual oxalic acid) across 10+ batches using Shewhart rules to detect systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.